2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a quinoline moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Phenoxy Intermediate: Reacting 2,3-dimethylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Quinoline Derivative Synthesis: Synthesizing the 8-methoxyquinoline derivative through a series of reactions involving nitration, reduction, and methoxylation.
Coupling Reaction: Coupling the phenoxy intermediate with the quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Amidation: Converting the coupled product to the final propanamide compound through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and quinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the methoxy group on the quinoline ring.
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-6-yl)propanamide: Has the methoxy group on a different position of the quinoline ring.
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)butanamide: Has a butanamide backbone instead of propanamide.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is unique due to the specific positioning of the methoxy group on the quinoline ring and the propanamide backbone. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c1-13-7-5-9-18(14(13)2)26-15(3)21(24)23-17-10-11-19(25-4)20-16(17)8-6-12-22-20/h5-12,15H,1-4H3,(H,23,24) |
InChI Key |
DSTKHHVYJXJXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC)C |
Origin of Product |
United States |
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